Rocuronium

Descripción general

Descripción

El bromuro de rocuronio es un agente bloqueador neuromuscular no despolarizante utilizado en la anestesia moderna para facilitar la intubación traqueal y proporcionar relajación muscular esquelética durante la cirugía o la ventilación mecánica . Introducido en 1994, es un compuesto aminosteroides con un inicio rápido y una duración de acción intermedia . Rocuronium se comercializa comúnmente con los nombres comerciales Zemuron y Esmeron .

Métodos De Preparación

El rocuronio se sintetiza utilizando 2β-(4-morfolinil)-16β-(1-pirrolidinil)-5α-androstan-3α-ol-17β-acetato como material de partida. Este compuesto se hace reaccionar directamente con 3-bromopropeno a temperatura ambiente para producir rocuronio . La reacción se lleva a cabo en diclorometano durante 22 horas, y el producto se purifica utilizando cromatografía en columna . Los métodos de producción industrial implican procesos similares pero se optimizan para la producción a gran escala, asegurando alta pureza y rendimiento .

Análisis De Reacciones Químicas

El rocuronio experimenta diversas reacciones químicas, incluyendo sustitución y degradación. Es un relajante muscular de nitrógeno cuaternario que compite con las moléculas de acetilcolina y se une a los receptores muscarínicos de acetilcolina en la membrana postsináptica de la placa terminal motora . Los reactivos comunes utilizados en estas reacciones incluyen cloroformo, ácido tricloroacético y metanol . Los principales productos formados a partir de estas reacciones incluyen los productos de degradación analizados mediante cromatografía líquida acoplada a espectrometría de masas en tándem .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Rocuronium is primarily indicated for:

- Facilitating Tracheal Intubation : It is used as an adjunct to general anesthesia to facilitate both rapid sequence and routine intubation, allowing for easier airway management during surgeries .

- Skeletal Muscle Relaxation : this compound provides muscle relaxation during surgical procedures, aiding surgeons in performing operations with minimal resistance from muscle contractions .

- Mechanical Ventilation : In critically ill patients, this compound can assist in providing chest wall relaxation to facilitate mechanical ventilation when adequate sedation is present .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

- Defasciculating Dose : It can be administered to prevent fasciculations associated with depolarizing muscle relaxants, thus reducing postoperative myalgias .

- Post-Cardiac Resuscitation : this compound is sometimes used to prevent shivering in patients recovering from cardiac arrest during therapeutic hypothermia .

Intubation Quality and Timing

A study investigated the effects of priming doses of this compound on intubation quality. The results indicated that administering a priming dose significantly shortened intubation times and improved overall intubation quality when compared to control groups receiving saline .

High-Dose Safety

Research on the safety of high-dose this compound in spinal surgeries showed that while effective, careful monitoring is necessary due to potential adverse effects associated with higher doses .

Allergic Reactions

Though rare, some patients may experience allergic reactions to this compound, particularly those with a history of asthma or other sensitivities. Studies indicate that the incidence of these reactions is comparable to other non-depolarizing neuromuscular blockers .

Comparative Efficacy

A comparison of this compound with other neuromuscular blockers highlights its advantages:

| Feature | This compound | Succinylcholine | Atracurium |

|---|---|---|---|

| Onset Time | Rapid | Very rapid | Intermediate |

| Duration of Action | Intermediate | Short | Intermediate |

| Reversal | Sugammadex available | Not applicable | Neostigmine available |

| Side Effects | Allergic reactions | Myalgias | Histamine release |

Mecanismo De Acción

El rocuronio actúa como un antagonista competitivo para los receptores de acetilcolina nicotínicos en la unión neuromuscular . Se une a estos receptores, impidiendo que la acetilcolina se una y causando relajación muscular . La acción del rocuronio se antagoniza mediante inhibidores de la acetilcolinesterasa como la neostigmina y el edrofonio . El inicio rápido y la duración de acción intermedia del fármaco lo hacen adecuado para diversas aplicaciones médicas .

Comparación Con Compuestos Similares

El rocuronio se compara con otros agentes bloqueadores neuromusculares no despolarizantes como el vecuronio, el pancuronio y el atracurio . A diferencia de la succinilcolina, que es un bloqueador neuromuscular despolarizante, el rocuronio no produce cambios conformacionales en el receptor . El rocuronio tiene un inicio de acción más rápido en comparación con el vecuronio y es menos potente . También es único en su estructura monocuaternaria, lo que contribuye a sus propiedades farmacológicas específicas .

Actividad Biológica

Rocuronium is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgery. Its mechanism of action, pharmacokinetics, and clinical implications are critical for understanding its biological activity.

This compound acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction (NMJ). This competitive inhibition prevents acetylcholine from binding to its receptors, leading to a decrease in muscle contraction. The primary effects include:

- Competitive Antagonism : this compound binds to the postjunctional nicotinic receptors, inhibiting depolarization and calcium ion release necessary for muscle contraction .

- Reversal Agents : The effects of this compound can be reversed using acetylcholinesterase inhibitors like neostigmine and edrophonium, which increase acetylcholine levels at the NMJ .

Pharmacokinetics

This compound has distinct pharmacokinetic properties that influence its clinical use:

| Parameter | Value |

|---|---|

| Absorption | Poorly absorbed from GI tract |

| Volume of Distribution | 0.3 L/kg (infants) |

| 0.26 L/kg (children) | |

| 0.21 L/kg (adults) | |

| Protein Binding | ~30% bound to plasma proteins |

| Metabolism | Primarily hepatic |

| Half-life | Varies based on age and health status |

This compound is metabolized into a less active metabolite, 17-desacetyl-rocuronium, and is primarily eliminated through the liver .

Case Studies

- Effects on Different Muscle Groups : A study examined the pharmacodynamic responses of this compound on various muscles in normal rats. It was found that the orbicularis oris muscle displayed a higher resistance to this compound compared to the gastrocnemius muscle, indicating variability in sensitivity among different muscle groups .

- Sugammadex Interaction : Research has demonstrated that sugammadex, a selective relaxant binding agent, can encapsulate this compound and facilitate rapid reversal of neuromuscular blockade. In an experimental setup, this compound combined with sugammadex showed significant effects on neuronal viability, suggesting a need for careful dosing to avoid potential neuronal damage .

- Antiepileptic Drug Interaction : A case report highlighted delayed onset of this compound effects in a patient taking levetiracetam for epilepsy. This suggests that certain medications may alter the efficacy of neuromuscular blockers, necessitating tailored dosing strategies .

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

- Dose-Response Curves : Research indicated that this compound reduces twitch tension in a dose-dependent manner across different muscle types, with specific IC50 values reflecting varying sensitivities .

- Neuronal Effects : Studies have shown that while this compound does not significantly affect neuronal viability on its own, it can prevent neuronal apoptosis induced by other agents like sugammadex, highlighting its protective role under certain conditions .

Propiedades

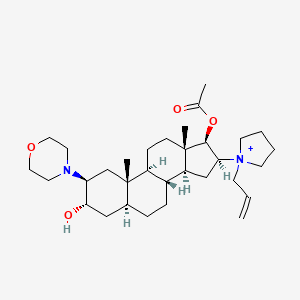

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDKMPIGHSVRX-OOJCLDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N2O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048339 | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Complete, 2.84e-05 g/L | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143558-00-3, 119302-91-9 | |

| Record name | Rocuronium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143558-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of rocuronium bromide?

A1: this compound bromide is a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. [, , , , , , ] It competitively binds to the alpha subunit of nAChRs, preventing acetylcholine from binding and triggering muscle contraction. [, ] This leads to skeletal muscle paralysis. [, , , , , , ]

Q2: How does this compound bromide differ from succinylcholine in terms of its mechanism of action?

A2: Unlike succinylcholine, a depolarizing neuromuscular blocking agent, this compound bromide does not cause depolarization of the muscle membrane. [, , , ] This results in the absence of muscle fasciculations often seen with succinylcholine. [, , ]

Q3: What factors influence the onset and duration of this compound bromide's effect?

A3: Several factors affect the onset and duration of this compound bromide's neuromuscular blockade, including:

- Dose: Higher doses result in faster onset and longer duration. [, , , , , , ]

- Patient age: Elderly patients may experience a prolonged effect. [, ]

- Concomitant medications: Anesthetic agents like isoflurane and sevoflurane potentiate this compound bromide's effect, leading to longer duration. [, , ] Certain medications, such as phenytoin, can reduce its efficacy. []

- Body temperature: Hypothermia can prolong the recovery from this compound-induced neuromuscular blockade. []

Q4: What is the molecular formula and weight of this compound bromide?

A4: The molecular formula of this compound bromide is C32H53BrN2O4, and its molecular weight is 613.7 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound bromide?

A5: The provided research papers do not contain detailed spectroscopic data for this compound bromide.

Q6: What is the typical onset time of this compound bromide at various doses?

A6: The onset time of this compound bromide is dose-dependent.

- 0.6 mg/kg: Approximately 60 seconds for clinically acceptable intubation conditions. [, , , ]

- 0.9 mg/kg: Approximately 60 seconds for excellent intubation conditions, comparable to succinylcholine. [, , , , ]

- 1.2 mg/kg: Offers rapid onset (around 60 seconds) and profound block, suitable for rapid sequence induction when succinylcholine is contraindicated. [, , ]

Q7: How is this compound bromide metabolized and eliminated?

A7: this compound bromide undergoes minimal metabolism and is primarily excreted unchanged in bile. [, ] Renal excretion plays a minor role. []

Q8: What is the impact of renal impairment on this compound bromide clearance?

A8: While renal excretion is not the primary elimination pathway, severe renal impairment can lead to a reduced clearance of this compound bromide. []

Q9: How does sugammadex reverse the neuromuscular blockade induced by this compound bromide?

A9: Sugammadex is a selective relaxant binding agent that encapsulates this compound bromide, forming a stable complex. [, , ] This complex is then renally excreted, effectively reversing the neuromuscular blockade. [, ]

Q10: In what clinical settings is this compound bromide commonly used?

A10: this compound bromide is frequently used in various surgical procedures requiring:

- Rapid sequence induction and intubation: When rapid airway control is necessary, particularly in situations where succinylcholine is contraindicated. [, , , , ]

- Maintenance of neuromuscular blockade: To facilitate surgery and mechanical ventilation. [, , , , , ]

Q11: How does the use of this compound bromide compare to succinylcholine for intubation?

A11: While both are used for tracheal intubation, they have key differences:

- Onset time: Suxamethonium has a slightly faster onset than this compound bromide at commonly used doses. [, , , , ]

- Duration of action: this compound bromide has a longer duration of action compared to the ultra-short action of suxamethonium. [, , , ]

- Side effects: this compound bromide is associated with fewer adverse effects compared to suxamethonium, which can cause muscle fasciculations, hyperkalemia, and malignant hyperthermia in susceptible individuals. [, , , ]

Q12: How does the cost of this compound bromide compare to other neuromuscular blocking agents?

A12: The provided research papers do not provide a comparative cost analysis of this compound bromide with other neuromuscular blocking agents.

Q13: What are the potential adverse effects associated with this compound bromide?

A13: While generally well-tolerated, potential adverse effects of this compound bromide include:

- Hypotension: Can occur due to histamine release, although this is less common than with some other neuromuscular blocking agents. [, ]

- Allergic reactions: Rare but potentially serious. []

- Injection site pain: Can occur, but mixing with lidocaine or sodium bicarbonate may reduce the incidence and severity. []

Q14: Is there any evidence of long-term toxicity associated with this compound bromide?

A14: The long-term effects of this compound bromide have not been extensively studied. The available research primarily focuses on its short-term effects during and immediately following surgical procedures.

Q15: What are the current areas of research focused on this compound bromide?

A15: Ongoing research efforts include:

- Optimizing dosing strategies: To achieve desired neuromuscular blockade while minimizing recovery time and side effects. [, , ]

- Understanding drug interactions: Investigating interactions with other medications commonly used during surgery. [, , , ]

- Improving monitoring techniques: Developing more accurate and reliable methods for assessing neuromuscular blockade depth. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.